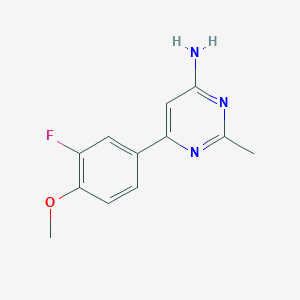
6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-amine
Overview
Description
6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H12FN3O and its molecular weight is 233.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables related to its biological activity.
Chemical Structure
The compound features a pyrimidine core with a 3-fluoro-4-methoxyphenyl substituent at the sixth position and a methyl group at the second position. This unique structure is believed to contribute to its biological efficacy.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines while displaying lower toxicity towards normal cells. The presence of specific functional groups in its structure enhances its biological activity.
1. Anticancer Activity
Several studies have outlined the anticancer properties of this compound:
- Cytotoxicity Testing : In vitro studies have shown that this compound significantly reduces cell viability in cancer cell lines such as HeLa and K562, with IC50 values indicating effective doses for cytotoxic effects. For instance, an IC50 value of approximately 53.02 µM was reported for gastric adenocarcinoma (AGS) cells .
- Mechanism of Action : The compound induces apoptosis in cancer cells, characterized by phosphatidylserine translocation, which is a hallmark of early apoptosis. Flow cytometry studies confirmed that treated cells exhibited necrosis rather than apoptosis at higher concentrations .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : It demonstrated varying degrees of activity against several bacterial strains. For example, it showed MIC values against Enterococcus faecalis as low as 16 µg/mL, indicating strong antibacterial potential .
- Comparison with Other Compounds : In comparative studies, its activity was noted to be superior to several known antimicrobial agents, particularly against Gram-positive bacteria .
Data Tables
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| AGS | 53.02 | Anticancer |
| HeLa | Not specified | Anticancer |
| K562 | Not specified | Anticancer |
| Normal (HUVEC) | >100 | Low toxicity |
| Microbial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Enterococcus faecalis | 16 | Antibacterial |
| E. coli | Not specified | Antibacterial |
| S. aureus | Not specified | Antibacterial |
Case Studies
A recent study investigated the structural features responsible for the biological activity of pyrimidine derivatives, including this compound. The study emphasized the role of hydrogen bonding interactions in enhancing biological efficacy and provided computational models predicting absorption, distribution, metabolism, and excretion (ADME) properties .
Properties
IUPAC Name |
6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-7-15-10(6-12(14)16-7)8-3-4-11(17-2)9(13)5-8/h3-6H,1-2H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWGIRUSWKLUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC(=C(C=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















